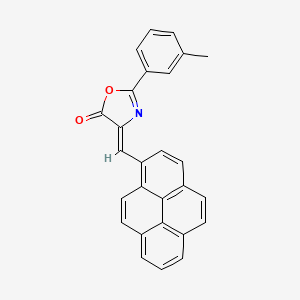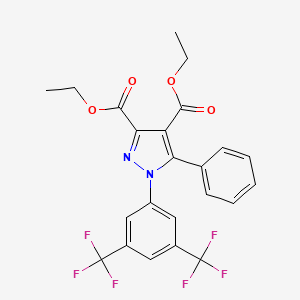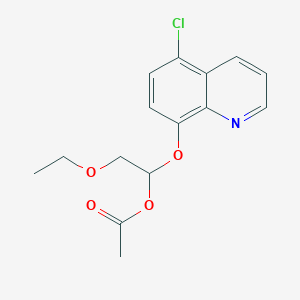
6-Methoxyquinoline-8-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxyquinoline-8-thiol is a heterocyclic aromatic compound that features a quinoline ring system substituted with a methoxy group at the 6-position and a thiol group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-8-thiol typically involves the introduction of the methoxy and thiol groups onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a methoxy group donor and a thiol group donor under specific conditions. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate these substitutions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 6-Methoxyquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy and thiol groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
6-Methoxyquinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorescent sensors for detecting zinc and chlorine.
Biology: Investigated for its potential as an inhibitor of bacterial DNA gyrase and topoisomerase.
Medicine: Studied for its antitumor properties, particularly in inducing oxidative damage in cancer cells.
Industry: Utilized in the development of metal-organic complexes for use as single-ion magnets.
作用機序
The mechanism of action of 6-Methoxyquinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is attributed to its ability to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis . The compound’s interaction with bacterial enzymes like DNA gyrase and topoisomerase inhibits their function, thereby preventing bacterial replication .
Similar Compounds:
6-Methoxyquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.
6-Methoxyquinoline N-oxide: An oxidized form of 6-Methoxyquinoline with distinct reactivity.
Uniqueness: this compound is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various applications.
特性
| 24186-85-4 | |
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC名 |
6-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-5-7-3-2-4-11-10(7)9(13)6-8/h2-6,13H,1H3 |
InChIキー |
VZWQKHDYKKWWNI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


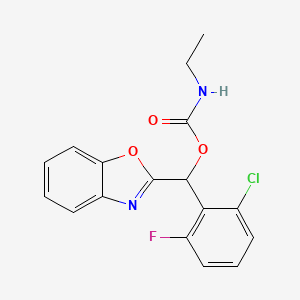
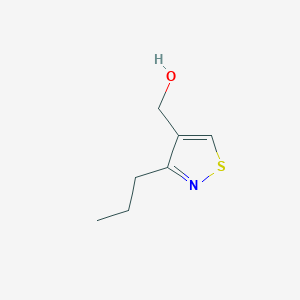



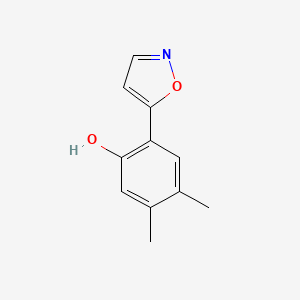

![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)
